5-((4-(3-Chlorophenyl)piperazin-1-yl)(furan-2-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound that features a unique combination of structural elements including a thiazole, triazole, piperazine, and furan moieties. This compound has garnered attention due to its potential biological activity and applications in medicinal chemistry.
The compound is cataloged in various chemical databases, such as PubChem, where it is identified by the CID 18576276. Its chemical formula is . The synthesis and characterization of related compounds have been documented in scientific literature, showcasing their biological activities and synthetic methodologies .
This compound falls under the category of heterocyclic compounds due to the presence of multiple ring structures (thiazole and triazole). It is also classified as a piperazine derivative, which is known for its diverse pharmacological properties including antipsychotic and antidepressant effects.
The synthesis of 5-((4-(3-Chlorophenyl)piperazin-1-yl)(furan-2-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol typically involves several key steps:
The synthesis may utilize solvents like dimethyl sulfoxide or ethanol, with monitoring via thin-layer chromatography to confirm reaction progress. Characterization techniques such as Nuclear Magnetic Resonance spectroscopy and Infrared spectroscopy are employed to confirm the structure of the synthesized compound .
The molecular structure of 5-((4-(3-Chlorophenyl)piperazin-1-yl)(furan-2-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol features:
The compound's molecular weight is approximately 422.94 g/mol. The structural representation can be derived from its SMILES notation: CC(C1=NC(=N)N=C1S)C(CN2CCN(CC2)C3=CC=CC=C3Cl)=C(C=C)C=C(C=C)C=C
.
The compound may participate in various chemical reactions typical of heterocycles:
Reactions are typically monitored using chromatographic methods to ensure purity and yield of the desired products.
The mechanism of action for this compound is not fully elucidated but can be hypothesized based on its structural components:
Biological assays are essential to determine specific targets and pathways affected by this compound.
Relevant analyses include spectroscopic methods (NMR, IR) that provide insight into functional groups present within the molecule .
5-((4-(3-Chlorophenyl)piperazin-1-yl)(furan-2-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol has potential applications in:
This detailed analysis underscores the significance of 5-((4-(3-Chlorophenyl)piperazin-1-yl)(furan-2-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol in both synthetic chemistry and biological applications. Further research could elucidate its full potential in medicinal chemistry and related fields.
CAS No.: 7196-09-0
CAS No.: 541-25-3
CAS No.: 574-77-6
CAS No.: 21416-14-8
CAS No.:
CAS No.: